

Large-Scale Synthesis of Butyl Chloroaceta

Author: BenchChem Technical Support

Compound of Interest

Compound Name: Butyl chloroacetate

Cat. No.: B1293791

Introduction

Butyl chloroacetate (C₆H₁₁ClO₂) is a versatile chemical intermediate recognized for its critical role as an alkylating agent in organic synthesis.[1][2] It is a fundamental building block in the production of a wide array of fine chemicals.[1][3] Its applications are extensive, spanning the synthesis of active pharmaceutical ingredients (APIs). The compound's utility stems from its bifunctional nature: the ester group can be hydrolyzed, while the reactive carbon-chlorine bond allows for nucleophilic substitution.

Given its industrial importance, the development of efficient, scalable, and safe synthesis protocols is paramount. This document provides a comprehensive esterification method. It delves into the underlying chemical principles, provides a detailed step-by-step protocol, outlines critical safety procedures, and discusses optimization strategies.

Table 1: Physicochemical Properties of n-Butyl Chloroacetate

Property	Value
CAS Number	590-02-3
Molecular Formula	C ₆ H ₁₁ ClO ₂
Molecular Weight	150.60 g/mol
Appearance	Colorless transparent liquid
Density	~1.07 g/cm ³
Boiling Point	~183 °C (at 760 mmHg)
Refractive Index	~1.425
Purity Standard	≥ 98.5%

Scientific Principles and Mechanistic Insights

The most common and industrially scalable method for producing n-butyl chloroacetate is the direct esterification of chloroacetic acid with n-butanol.

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds by the nucleophilic attack of the alcohol on the protonated carboxylic acid. An acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of n-butanol. The

To achieve high conversion rates, the equilibrium must be shifted towards the products. In accordance with Le Châtelier's principle, this is accomplished by continuously removing the water produced during the reaction through azeotropic distillation.[7]

Caption: The acid-catalyzed mechanism for the synthesis of butyl chloroacetate.

Alternative Synthesis Route: Acyl Chloride Method

An alternative, though often less economical on a large scale, is the reaction of chloroacetyl chloride with n-butanol.[8] This is a nucleophilic acyl substitution reaction (the alcohol acts as a nucleophile and the acyl chloride as an electrophile) and generates stoichiometric amounts of corrosive hydrogen chloride (HCl) gas, which requires careful handling and neutralization, often with a base.

Safety and Hazard Management

The large-scale synthesis of **butyl chloroacetate** involves several hazardous materials. A thorough risk assessment must be conducted before commencing.

- Chloroacetic Acid: Highly toxic and corrosive. It can cause severe skin burns and eye damage.[10] Inhalation of dust can be fatal. All handling must be done in a well-ventilated area.
- n-Butanol: A flammable liquid and vapor. It can cause eye, skin, and respiratory tract irritation.
- Acid Catalysts (H₂SO₄, p-TsOH): Extremely corrosive and can cause severe burns upon contact. Use with extreme caution.
- Chloroacetyl Chloride (Alternative Route): Highly corrosive, toxic, and lachrymatory. It reacts violently with water, releasing HCl gas.[8][11][12] Work in a well-ventilated area.

Required Personal Protective Equipment (PPE):

- Chemical-resistant gloves (e.g., butyl rubber).
- Chemical splash goggles and a face shield.
- Flame-retardant lab coat and chemical-resistant apron.
- Respiratory protection may be required depending on the scale and engineering controls.[8]

Engineering Controls:

- The entire procedure must be conducted in a well-ventilated area or walk-in fume hood.
- The reactor should be equipped with a pressure relief system.
- A safety shower and eyewash station must be readily accessible.[12]

Waste Disposal:

- All waste materials, including aqueous washes and organic residues, must be disposed of in accordance with local, state, and federal regulations.

Protocol: Large-Scale Synthesis of n-Butyl Chloroacetate

This protocol details the synthesis of n-**butyl chloroacetate** via Fischer esterification using a Dean-Stark apparatus to azeotropically remove water.

Materials and Equipment

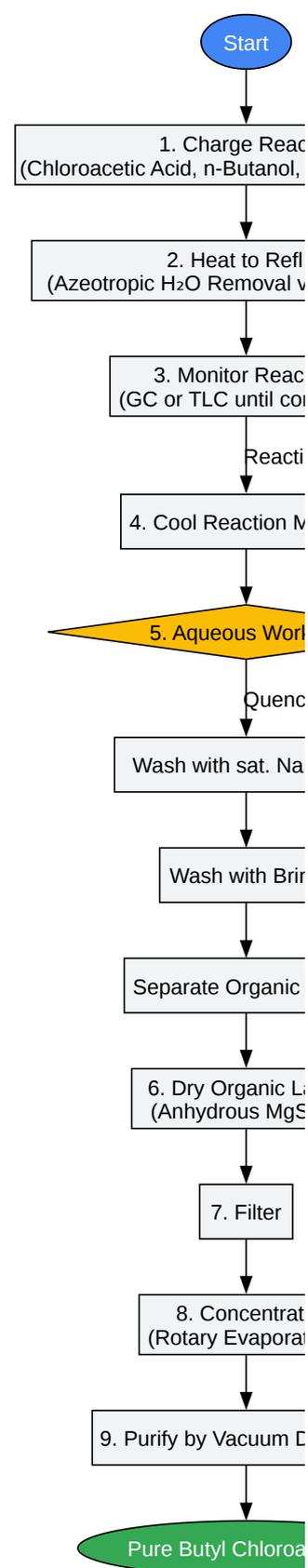
- Chemicals:
 - Chloroacetic acid (1.0 molar equivalent)
 - n-Butanol (1.3 molar equivalents)[7]
 - Toluene or cyclohexane (as azeotroping agent)
 - p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 molar equivalents)
 - Saturated sodium bicarbonate (NaHCO₃) solution
 - Saturated sodium chloride (NaCl) solution (Brine)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Equipment:
 - Glass-lined or stainless steel reactor of appropriate size, equipped with a mechanical stirrer, thermocouple, heating/cooling mantle, and bottom condenser.
 - Dean-Stark trap.

- Reflux condenser.
- Receiving flasks.
- Large separatory funnel.
- Vacuum distillation setup (fractionating column, condenser, vacuum pump, cold trap).

Table 2: Example Reagent Quantities for a 10 L Scale Reaction

Reagent	Molar Mass (g/mol)	Molar Eq.	Moles (mol)
Chloroacetic Acid	94.50	1.0	20.0
n-Butanol	74.12	1.3	26.0
p-TsOH·H ₂ O	190.22	0.02	0.4
Toluene	92.14	-	-

Experimental Workflow



[Click to download full resolution](#)

Caption: Step-by-step workflow for the synthesis and purification of **butyl chloroacetate**.

Step-by-Step Procedure

- **Reactor Setup:** Assemble the reactor with the mechanical stirrer, Dean-Stark trap, and reflux condenser. Ensure all joints are properly sealed.
- **Charging Reactants:** To the reactor, add n-butanol, toluene, and p-toluenesulfonic acid. Begin stirring. Carefully and in portions, add the solid chloroacetic acid.
- **Azeotropic Distillation:** Heat the mixture to reflux (approx. 110-130°C, depending on the azeotrope composition).[7] Water will begin to collect in the Dean-Stark trap. Once the amount has been removed, continue heating.
- **Reaction Monitoring:** Monitor the progress of the reaction by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) over time.[7]
- **Cooling and Work-up:** Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
- **Neutralization:** Transfer the cooled reaction mixture to a large separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to the funnel frequently. Continue adding until effervescence ceases.
- **Washing:** Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally with saturated NaCl (brine) solution to remove residual acid and water.
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure n-butyl chloroacetate as a colorless liquid.

Process Optimization and Quality Control

Optimization Parameters

To maximize yield and throughput while minimizing costs and waste, several parameters can be optimized.

Table 3: Key Optimization Parameters

Parameter	Typical Range	Rationale
Alcohol:Acid Molar Ratio	1.1:1 to 1.5:1	An excess of alcohol is required to drive the reaction to completion and to facilitate the separation of the product from the acid catalyst.
Catalyst Loading	1-5 mol% (relative to acid)	Higher loading increases the reaction rate, but also increases the difficulty of separating the product from the catalyst.[7]
Reaction Temperature	110-165 °C	Higher temperatures generally lead to faster reaction rates, but also increase the risk of side reactions and degradation of the product, which is dictated by the stability of the ester linkage.
Azeotroping Agent	Toluene, Cyclohexane, Benzene	The choice of azeotroping agent depends on the boiling point and the ability to form a stable azeotrope with water for efficient removal.

Quality Control

The final product must be analyzed to ensure it meets the required purity specifications (typically >98.5%).[2]

- **Gas Chromatography (GC):** The primary method for assessing purity and quantifying any residual starting materials or byproducts.
- **Refractive Index:** A quick and simple physical measurement that can indicate the purity of the product. The refractive index for pure n-butyl chloroacetate is approximately 1.415 at 20°C.
- **Titration:** Total acidity can be determined by titration to quantify any remaining chloroacetic acid or catalyst.[17]
- **Water Content:** Karl Fischer titration can be used to determine the moisture content, which should be low (<0.5%).[1]

References

- Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses Procedure.
- Google Patents. (2017). CN106397189A - Synthesis method of tert-**butyl chloroacetate**. Retrieved from patents.google.
- Glory Chemical Industry Co., Ltd. (n.d.). Exploring Butyl 2-Chloroacetate: Properties and Applications in Organic Synthesis. Retrieved from glorych
- Guidechem. (n.d.). tert-**Butyl chloroacetate** 107-59-5 wiki. Retrieved from guidechem.
- Htdchem. (2024). Tert-**Butyl Chloroacetate**: Properties, Synthesis and Applications. Retrieved from htdchem.
- PrepChem.com. (n.d.). Synthesis of **butyl chloroacetate**. Retrieved from prepchem.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). **Butyl Chloroacetate**: Key Properties, Synthesis, and Applications in Organic Synthesis. Retrieved from inr
- Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Organic Syntheses Procedure.
- ResearchGate. (2008). Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid. Retrieved 15_Supported_Tungstophosphoric_Acid
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding **Butyl Chloroacetate**: Properties and Production in China. Retrieved from inno-pharmchem
- Google Patents. (1997). DE19539962A1 - Process for the continuous production of esters of chloroacetic acid with lower alcohols. Retrieved from
- Merck Millipore. (2021). SAFETY DATA SHEET - Thionyl chloride. Retrieved from merckmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument
- Google Patents. (1997). US5591888A - Process for producing tert-**butyl chloroacetate**. Retrieved from patents.google.
- Chemcess. (n.d.). Chloroacetic Acid: Reactions, Production And Uses. Retrieved from chemcess.com/chloroacetic-acid-reactions-production-and-u
- Sigma-Aldrich. (2020). SAFETY DATA SHEET - Thionyl chloride. Retrieved from sigmaaldrich.com/US/en/sds/sial/230559
- ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride.
- ResearchGate. (2022). Method for the synthesis of chloroacetic acid tertiary butyl ester from chloroacetic acid?. Retrieved from researchgate.
- Carl ROTH. (2021). Safety Data Sheet: Chloroacetic acid. Retrieved from carlroth.com/medias/SDB-4385-GB-EN.pdf?context=bWVfZGVyfiHNIY3VyaXR5RGF0YXNoZWV0c3wyMzYxMTB8YXBwbGJjYXRpb24vcGRmfHNIY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDV
- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com/msds-sds/chloroacetyl-chloride-fo
- Google Patents. (1996). DE4434444A1 - Process for the preparation of tert-**butyl chloroacetate**. Retrieved from patents.google.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Organic Synthesis: The Power of **Butyl Chloroacetate**. Retrieved from inno-pharmchem.
- Google Patents. (1997). DE19539962C2 - Process for the continuous production of esters of chloroacetic acid with lower alcohols. Retrieved from
- Asian Journal of Chemistry. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Retrieved
- Wiley-VCH. (2000). Ullmann's Encyclopedia of Industrial Chemistry - Chloroacetic Acids. Retrieved from onlinelibrary.wiley.com/doi/10.1002/14356
- PrepChem.com. (n.d.). Synthesis of N-butylglycine tert-butyl ester. Retrieved from prepchem.com/synthesis-of-n-butylglycine-tert-butyl-ester/
- PubMed. (2023). Central Composite Design Optimization for the Synthesis of Butyl Acetate Catalyzed by Liquid Lipase.
- Russian Journal of General Chemistry. (2013). Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate. Retrieved from
- CDC. (2003). NIOSH Manual of Analytical Methods (NMAM) 1450: ESTERS 1. Retrieved from cdc.gov/niosh/docs/2003-154/pdfs/1450.pdf
- Sontara Organo Industries. (n.d.). Secondary Butyl Chloro Acetate | 107-59-5. Retrieved from sontaraorgano.
- Sigma-Aldrich. (n.d.). **Butyl Chloroacetate** | 590-02-3. Retrieved from sigmaaldrich.com/US/en/product/aldrich/alnh9a9dc14a
- Google Patents. (1996). EP0704423A1 - Process for the preparation of the tert-butyle ester of chloroacetic acid. Retrieved from patents.google.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. innospk.com [innospk.com]
2. nbinno.com [nbinno.com]
3. nbinno.com [nbinno.com]
4. htdchem.com [htdchem.com]
5. nbinno.com [nbinno.com]
6. prepchem.com [prepchem.com]
7. researchgate.net [researchgate.net]
8. lobachemie.com [lobachemie.com]
9. Organic Syntheses Procedure [orgsyn.org]
10. carlroth.com [carlroth.com]

- 11. merckmillipore.com [merckmillipore.com]
- 12. chemtrack.org [chemtrack.org]
- 13. DE19539962A1 - Esterification of mono:chloro:acetic acid with lower alcohol - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
- 15. DE19539962C2 - Process for the continuous production of esters of chloroacetic acid with lower alcohols - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [Large-Scale Synthesis of Butyl Chloroacetate: An Application Note and Protocol]. BenchChem, [2026]. [Online

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.